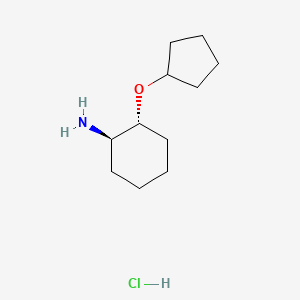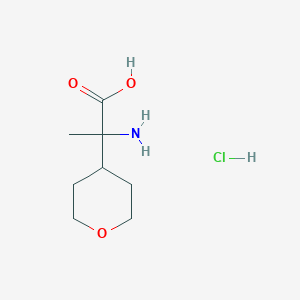
rel-(2R,3R)-3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol
Overview
Description
rel-(2R,3R)-3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol: is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a secondary alcohol, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,3R)-3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol typically involves the diastereoselective reduction of corresponding ketones or aldehydes. One common method includes the use of chiral catalysts to achieve high enantioselectivity. For example, the reduction of 3-amino-1,1,1-trifluoro-4-methyl-2-pentanone using a chiral borane complex can yield the desired product with high diastereomeric purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of solid-supported catalysts and solvent-free conditions can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: rel-(2R,3R)-3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products:
Oxidation: 3-Amino-1,1,1-trifluoro-4-methyl-2-pentanone.
Reduction: 3-Amino-1,1,1-trifluoro-4-methyl-2-pentylamine.
Substitution: Various amides depending on the acylating agent used.
Scientific Research Applications
Chemistry: In organic synthesis, rel-(2R,3R)-3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol serves as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate due to its ability to modulate biological pathways .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which rel-(2R,3R)-3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and stability .
Comparison with Similar Compounds
- rel-(2R,3R)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol
- (2R,3R)-2,3-Butanediol
- 2R,3R-Dihydromyricetin
Uniqueness: rel-(2R,3R)-3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased metabolic stability and enhanced binding affinity to biological targets .
Properties
IUPAC Name |
(2R,3R)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO/c1-3(2)4(10)5(11)6(7,8)9/h3-5,11H,10H2,1-2H3/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXBVHOIDJALEU-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(F)(F)F)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]([C@H](C(F)(F)F)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B3247463.png)


![3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide](/img/structure/B3247491.png)
![2-[5-chloro-4-[4-(methoxycarbonylamino)phenyl]-1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]-3-phenylpropanoic acid](/img/structure/B3247502.png)
![Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-](/img/structure/B3247508.png)

![(1R,2S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3247521.png)
![Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-](/img/structure/B3247527.png)
